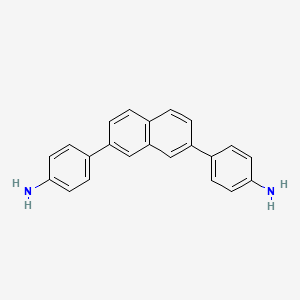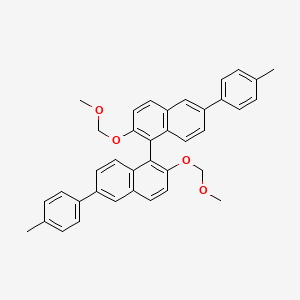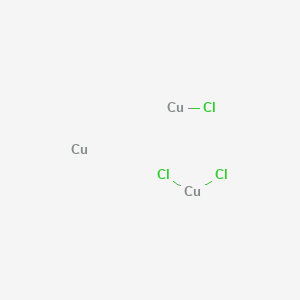
Tricopper trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricopper trichloride, with the chemical formula Cl₃Cu₃, is a compound consisting of three copper atoms and three chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricopper trichloride can be synthesized through a one-pot reaction involving tris(2-aminoethyl)amine (TREN), [CuI(MeCN)₄]PF₆, and paraformaldehyde. This reaction yields a mixed-valent complex, TREN₄CuIICuICuI(μ₃-OH)₃, which contains a tricopper core . The macrocyclic azacryptand TREN₄ provides a binding pocket for the tricopper core, facilitating the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled reaction conditions to ensure the formation of the tricopper core. The use of macrocyclic ligands, such as TREN₄, plays a crucial role in stabilizing the tricopper cluster and preventing unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Tricopper trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound exhibits distinct electrochemical behaviors, with several reversible single-electron redox events .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen (O₂) under acidic conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen (H₂) or other suitable electron donors.
Substitution: Substitution reactions involving this compound often require specific ligands to replace the chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield higher oxidation state copper complexes, while reduction can produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of tricopper trichloride involves its ability to undergo reversible redox reactions. The tricopper core can exist in multiple oxidation states, facilitating electron transfer processes. The geometric constraints provided by macrocyclic ligands, such as TREN₄, enable efficient electron transfer and stabilization of the tricopper cluster . This mechanism is reminiscent of natural multicopper oxidases, which play a crucial role in biological redox processes .
Vergleich Mit ähnlichen Verbindungen
Dicopper Complexes: These compounds contain two copper atoms and exhibit different redox properties compared to tricopper trichloride.
Monocopper Complexes: These compounds contain a single copper atom and lack the synergistic redox capabilities of this compound.
Multicopper Oxidases (MCOs): Natural enzymes that contain multiple copper atoms and are involved in biological redox processes.
Uniqueness of this compound: this compound’s unique tricopper core allows it to undergo multiple redox events, making it a valuable model system for studying electron transfer mechanisms. Its ability to mimic the behavior of natural multicopper oxidases further highlights its significance in scientific research .
Eigenschaften
CAS-Nummer |
38994-31-9 |
|---|---|
Molekularformel |
Cl3Cu3 |
Molekulargewicht |
297.0 g/mol |
IUPAC-Name |
chlorocopper;copper;dichlorocopper |
InChI |
InChI=1S/3ClH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3 |
InChI-Schlüssel |
LRNMUQORZSUTFA-UHFFFAOYSA-K |
Kanonische SMILES |
Cl[Cu].Cl[Cu]Cl.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
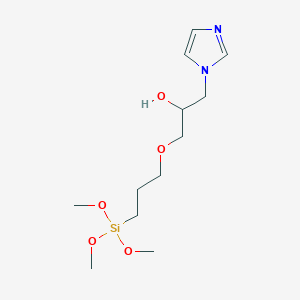
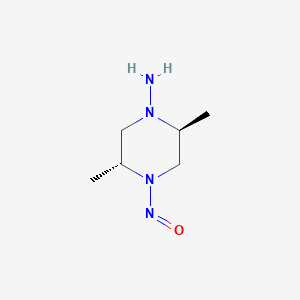


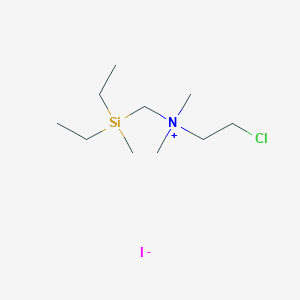
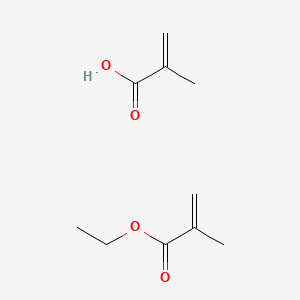
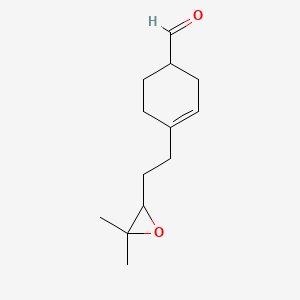
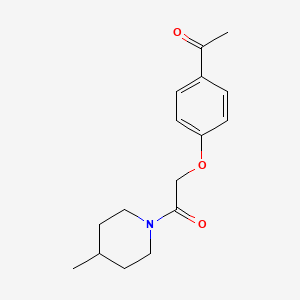
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
